2-Isocyano-1-methyl-4-nitrobenzene

Overview

Description

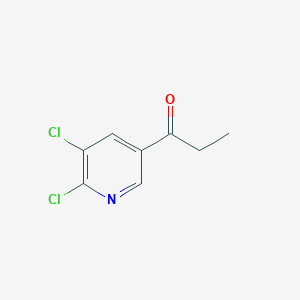

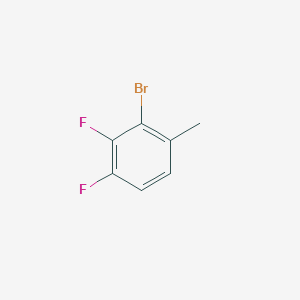

2-Isocyano-1-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.14 . The compound is also known by its IUPAC name, 2-isocyanato-1-methyl-4-nitrobenzene .

Synthesis Analysis

The synthesis of nitro compounds like 2-Isocyano-1-methyl-4-nitrobenzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of 2-Isocyano-1-methyl-4-nitrobenzene consists of a benzene ring substituted with an isocyanate group, a nitro group, and a methyl group . The isocyanate group is attached to the second carbon atom, the methyl group is attached to the first carbon atom, and the nitro group is attached to the fourth carbon atom .Chemical Reactions Analysis

The Ugi four-component reaction (Ugi-4CR) is a prominent multicomponent reaction that involves the use of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid . This reaction has been widely used in the synthesis of diverse heterocycle molecules such as potential drugs, natural product analogs, pseudo peptides, macrocycles, and functional materials .Scientific Research Applications

Chemical Reactions and Synthesis

The compound 2-Isocyano-1-methyl-4-nitrobenzene plays a role in various chemical reactions. For instance, it's involved in reactions with 4-cyano- and 4-methylimidazoles, reacting with methyl and aryl isocyanates to yield 1-(substituted carbamoyl)-4-cyano- and 4-methylimidazoles. This demonstrates its utility in the synthesis of complex organic compounds (Mitsuhashi, Itho, Kawahara, & Tanaka, 1983).

Environmental Science

In environmental science, 2-Isocyano-1-methyl-4-nitrobenzene is relevant in studies focusing on pollution remediation. For example, it is part of research investigating the reduction of nitrobenzene, a major environmental pollutant, to aniline in synthetic wastewater using zerovalent iron (Fe0). This reduction process is crucial for treating industrial wastewater streams (Mantha, Taylor, Biswas, & Bewtra, 2001).

Catalysis and Organic Transformations

Research into catalytic processes often involves 2-Isocyano-1-methyl-4-nitrobenzene. Studies have focused on the palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate. This illustrates the compound's role in facilitating complex organic transformations, which are significant in industrial chemistry and material science (Gasperini, Ragaini, Cenini, & Gallo, 2003).

Material Science and Electrochemistry

The compound is also significant in material science and electrochemistry, particularly in studies exploring the electrocatalytic reduction of nitroaromatic compounds. It's used as a model compound in research aimed at remediating environmental pollutants through advanced material-based methods (Karikalan, Kubendhiran, Chen, Sundaresan, & Karthik, 2017).

properties

IUPAC Name |

2-isocyano-1-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGHGSVYBZGDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

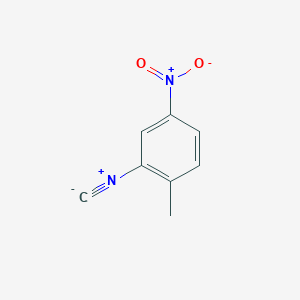

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyano-1-methyl-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S)-4-amino-2,3-dihydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}-6-methylheptanamide](/img/structure/B3040282.png)

![5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B3040283.png)

![Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040287.png)